molecular formula C15H13Cl2NO4S B4910395 methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate

methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate

Cat. No.: B4910395
M. Wt: 374.2 g/mol
InChI Key: DWTJEVDDHUMGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a dichlorophenoxy group, and a propanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form 2-(2,4-dichlorophenoxy)propanoic acid.

    Amide Formation: The 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with an amine to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with methyl 2-thiophenecarboxylate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[2-(2,4-dichlorophenoxy)acetyl]amino}-2-thiophenecarboxylate
  • Methyl 3-{[2-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate

Uniqueness

Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenoxy group enhances its potential as an antimicrobial agent, while the thiophene ring contributes to its electronic properties.

Properties

IUPAC Name

methyl 3-[2-(2,4-dichlorophenoxy)propanoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-8(22-12-4-3-9(16)7-10(12)17)14(19)18-11-5-6-23-13(11)15(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTJEVDDHUMGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(SC=C1)C(=O)OC)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.